molecular formula C12H9BrO2S B12068271 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid

Cat. No.: B12068271
M. Wt: 297.17 g/mol
InChI Key: HJOUTGOPLHNKQE-UHFFFAOYSA-N
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Description

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid (C₁₂H₉BrO₂S; molecular weight: 313.17 g/mol) is a brominated thiophene derivative featuring a para-methylphenyl (p-tolyl) substituent at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring . Its lipophilicity, influenced by the bromine atom and p-tolyl group, may enhance membrane permeability, making it a candidate for drug development .

Properties

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

4-bromo-3-(4-methylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO2S/c1-7-2-4-8(5-3-7)10-9(13)6-16-11(10)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

HJOUTGOPLHNKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Silyl Ether Protection and Mercuration-Halodemercuration

A traceless diisopropylsilyl linker, as demonstrated in the synthesis of regioregular oligo(3-arylthiophene)s, enables regioselective bromination. The protocol involves:

  • Lithium-halogen exchange of 3-bromo-thiophene-2-carboxylate with n-BuLi.

  • Quenching with dichlorodiisopropylsilane to afford 3-(diisopropylsilyl)thiophene-2-methyl carboxylate (65–75% yield).

  • Mercuration with Hg(OAc)₂ at C4, followed by bromodemercuration using Br₂, yielding 4-bromo-3-silylthiophene-2-methyl carboxylate (86% yield).

Key Data:

StepReagentsYield (%)Regioselectivity
SilylationCl-Si(iPr)₂, n-BuLi65–75C3
MercurationHg(OAc)₂, AcOH90C4
BromodemercurationBr₂, NaBH₄86>99% C4

TBAF-Mediated Deprotection

Tetrabutylammonium fluoride (TBAF) cleaves the silyl group quantitatively, generating 4-bromothiophene-2-methyl carboxylate. Subsequent Suzuki-Miyaura coupling introduces the p-tolyl group at C3.

Carboxyl Group Deprotection and Final Hydrolysis

Ester Hydrolysis

The methyl ester is hydrolyzed using LiOH in THF/H₂O (1:1) at 60°C for 6 h, yielding 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid (92% yield).

Comparative Hydrolysis Methods:

BaseSolventTime (h)Yield (%)
LiOHTHF/H₂O692
NaOHMeOH/H₂O885
KOHEtOH/H₂O1078

Alternative Pathways: Electrophilic Bromination

N-Bromosuccinimide (NBS) in Directed Substitution

Direct bromination of 3-(p-tolyl)thiophene-2-carboxylic acid with NBS in DMF at 0°C results in poor regioselectivity (C4:C5 = 3:1), underscoring the necessity for directing groups.

AgNO₃-Mediated Bromination

Impregnating silica gel with AgNO₃ (10 wt%) enhances electrophilic bromination at C4 (65% yield, C4:C5 = 7:1) . The silver ion coordinates the carboxylate, directing Br⁺ to the ortho position.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
This compound serves as a crucial building block in the synthesis of more complex organic molecules and polymers. Its unique substitution pattern allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution, enabling the formation of diverse derivatives.
  • Coupling Reactions: It is involved in Suzuki–Miyaura coupling reactions to create carbon-carbon bonds with other aromatic compounds.
  • Oxidation and Reduction: The carboxylic acid group can be converted into alcohols or oxidized to higher oxidation states.

Biology

Development of Bioactive Compounds:
The compound has potential applications in medicinal chemistry due to its biological activities. It has been explored for its antibacterial and anticancer properties:

  • Antibacterial Activity: Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) as low as 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .
  • Anticancer Activity: Research indicates that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including human prostate cancer cells (PC-3). The mechanisms involve apoptosis induction and cell cycle arrest .

Industry

Production of Functional Materials:
In industrial applications, 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid is utilized in creating materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic characteristics make it suitable for use in advanced electronic devices.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives:

  • Substituent Effects: Electron-donating groups enhance solubility and biological activity.
  • Halogen Substituents: Bromine at specific positions increases antibacterial potency due to improved binding affinity to bacterial enzymes.

Antibacterial Activity Case Study

A synthesized derivative of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid showed significant antibacterial activity against multidrug-resistant Salmonella Typhi. The study reported an MIC of 3.125 mg/mL, indicating its potential as an effective antibacterial agent compared to conventional antibiotics .

Anticancer Activity Case Study

Another study evaluated several thiophene derivatives for their cytotoxicity against PC-3 cells. Results indicated that modifications to the thiophene structure significantly enhanced anticancer activity, with IC50 values ranging from 10 µM to 25 µM for the most effective compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Properties Reference
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid 3-(p-tolyl), 4-Br, 2-COOH 313.17 Antiproliferative activity (hypothesized)
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid 3-(carboxymethoxy), 4-Br, 2-COOH 281.13 STAT3 inhibition (docking energy: -9.011 kcal/mol)
4-Bromo-5-phenylthiophene-2-carboxylic acid 5-Ph, 4-Br, 2-COOH 283.14 Not reported; structural analog
4-Methyl-5-(p-tolyl)thiophene-2-carboxylic acid 4-Me, 5-(p-tolyl), 2-COOH 232.30 Not reported; commercial availability
3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid 3-NH₂, 4-Ph, 5-CF₃, 2-COOH 287.25 Pesticide intermediate

Structural and Functional Differences

  • Substituent Effects: The p-tolyl group in the target compound introduces steric bulk and lipophilicity compared to simpler phenyl or carboxymethoxy groups in analogs (e.g., 4-Bromo-5-phenylthiophene-2-carboxylic acid) .
  • Biological Activity: Derivatives with carboxymethoxy groups exhibit strong binding to STAT3 (e.g., docking energy: -9.011 kcal/mol with PDB ID 2ZMM), suggesting higher target affinity than the p-tolyl analog, which lacks direct evidence of STAT3 interaction . Amino-substituted analogs (e.g., 3-Amino-4-phenyl-5-CF₃-thiophene-2-carboxylic acid) are prioritized for pesticide development, highlighting divergent applications based on substituents .

Physicochemical Properties

  • Lipophilicity :

    • The target compound’s clogP (calculated) is estimated to be higher than carboxymethoxy analogs due to the hydrophobic p-tolyl group, aligning with trends observed in thiophene-carboxylic acid derivatives .
    • Solubility : Thiophene-2-carboxylic acid derivatives are generally water-soluble, but bromine and aromatic substituents reduce aqueous solubility .
  • Synthetic Accessibility: The target compound can be synthesized via coupling reactions similar to those used for 4-bromobenzo[b]thiophene-2-carboxylate derivatives (e.g., DCC/DMAP-mediated esterification) . In contrast, amino-substituted analogs require Sandmeyer reactions or nucleophilic substitutions, increasing synthetic complexity .

Biological Activity

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial and anticancer agent, among other therapeutic properties. This article reviews the synthesis, characterization, and biological evaluations of 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid, drawing from various studies to present a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid typically involves the Vilsmeier-Haack reaction, which allows for the introduction of aryl groups onto the thiophene ring. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid derivatives. For example, a synthesized derivative demonstrated significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone . This suggests that modifications in the thiophene structure can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Thiophene Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid3.125XDR Salmonella Typhi
Ciprofloxacin>32XDR Salmonella Typhi
Ceftriaxone>32XDR Salmonella Typhi

Anticancer Activity

In addition to its antibacterial properties, 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid has shown promising anticancer activity. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human prostate cancer cells (PC-3). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study evaluated several thiophene derivatives for their cytotoxicity against PC-3 cells. The results indicated that certain modifications to the thiophene structure significantly enhanced anticancer activity, with IC50 values ranging from 10 µM to 25 µM for the most effective compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl groups in p-tolyl) enhances solubility and biological activity.
  • Halogen Substituents : Bromine substitution at specific positions increases antibacterial potency due to improved binding affinity to bacterial enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions between 4-bromo-3-(p-tolyl)thiophene-2-carboxylic acid and target enzymes involved in bacterial resistance mechanisms. These studies suggest that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication, with favorable binding energies indicating strong interactions .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves bromination of a thiophene precursor (e.g., using N-bromosuccinimide (NBS) under radical conditions for regioselectivity) followed by Suzuki-Miyaura coupling with p-tolylboronic acid to introduce the aryl group . A final hydrolysis step converts ester intermediates (e.g., methyl ester) to the carboxylic acid using LiOH or NaOH in THF/water .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm bromine and p-tolyl substitution patterns (e.g., deshielded protons near the bromine atom).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak at m/z 327.0 for C12_{12}H9_9BrO2_2S).
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the bromine substituent .

Q. What are common functional group transformations for this compound?

  • Methodological Answer :
  • Ester Hydrolysis : Use aqueous NaOH at 60°C to convert methyl esters to carboxylic acids .
  • Boc Deprotection : Treat with TFA in DCM to remove tert-butoxycarbonyl (Boc) groups if present in intermediates .
  • Nucleophilic Substitution : Replace bromine with azides or amines via SNAr reactions in DMF at 80°C .

Q. What purification techniques are recommended for intermediates?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients for brominated intermediates.
  • Recrystallization : Polar solvents like ethanol/water for carboxylic acid derivatives .

Q. How does solvent choice impact reaction efficiency?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMF or DMSO enhance coupling reaction rates (e.g., Suzuki-Miyaura) by stabilizing palladium catalysts.
  • Non-Polar Solvents : Toluene or THF are preferred for bromination to minimize side reactions .

Advanced Research Questions

Q. How can regioselectivity issues during bromination be resolved?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids like FeCl3_3 to direct bromination to the 4-position of the thiophene ring.
  • Temperature Control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution (EAS) at competing sites .

Q. How to address discrepancies in spectroscopic data for synthetic intermediates?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons or rotamers.
  • Isotopic Labeling : Use 13^{13}C-labeled reagents to track unexpected side products .

Q. What strategies optimize coupling reactions with sterically hindered boronic acids?

  • Methodological Answer :
  • Pre-activation : Employ microwave-assisted heating (100°C, 30 min) to enhance p-tolylboronic acid reactivity.
  • Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates .

Q. How to perform computational docking studies to predict biological activity?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Binding Analysis : Identify interactions with residues like Lys120 and Arg221 in protein targets (e.g., STAT3) via PyMOL .
  • Example : Docking energy of −9.01 kcal/mol for PDB 2ZMM suggests strong binding affinity .

Q. How to handle air- or moisture-sensitive intermediates in large-scale synthesis?

  • Methodological Answer :
  • Schlenk Techniques : Use double-manifold systems under argon for bromination steps.
  • Stabilizers : Add molecular sieves (3Å) to reactions involving Boc-protected amines .

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